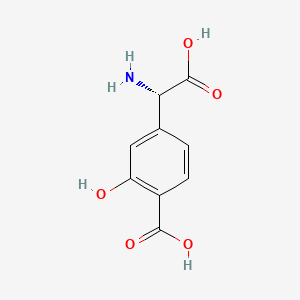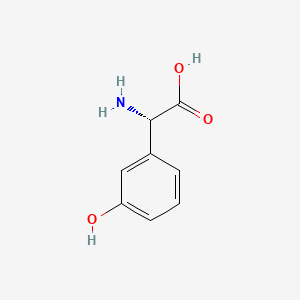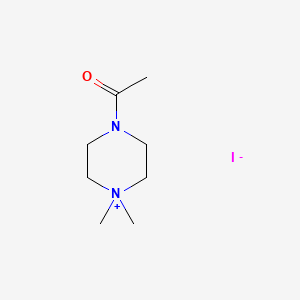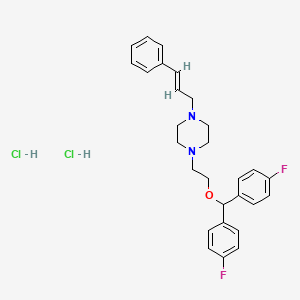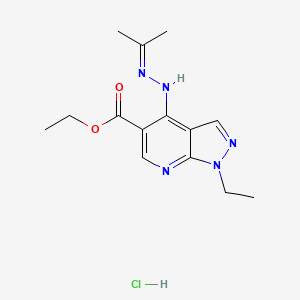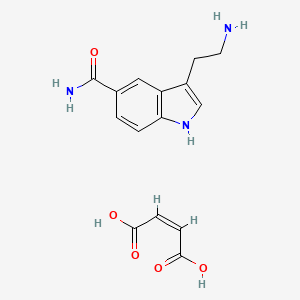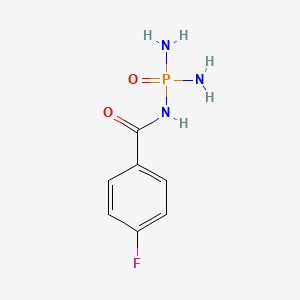
GPi 688
概要
説明
This compound, also known as ML261 , is a small molecule that has been found to block lipid droplet formation in murine AML-12 hepatocytes grown in the presence of oleic acid . It is species-specific, as it does not affect lipid droplet formation in HuH7 or primary human hepatocytes .
Synthesis Analysis
The synthesis of such compounds often involves the condensation of carboxylic acid moiety with substituted amine . For instance, 2,4,4-trimethoxybutan-1-amine can be used under reflux conditions followed by acid-mediated cyclization, resulting in the formation of N-acyl derivative of pyrrole .科学的研究の応用
タンパク質発現系
GPi 688は、グリコシルホスファチジルイノシトール(GPI)を用いた分子スイッチングシステムで、組換えタンパク質を高発現する細胞を選択するために使用されてきました . このGPIベースの分子スイッチングシステムは、高生産性で組換えタンパク質を発現する細胞を単離するための効率的なアプローチです .
GPIグリカン構造解析
この化合物は、酵母における個々のGPIアンカー型タンパク質(GPI-AP)のGPIグリカンの構造解析に使用されてきました . この方法は、GPI-AP生合成経路を調査し、個々のタンパク質の予測されるGPIアンカーを直接確認するために適用できます .
生体医薬品の用途
This compoundは、その強力な膜ターゲティング特性により、生体医薬品の用途があります。 この化合物のアンカーは、細胞から細胞外小胞、エンベロープ型ウイルス粒子に至るまで、脂質膜で覆われた実体のバイオテクノロジー的修飾に使用されてきました .
細胞表面タンパク質の結合
真核細胞では、多くの細胞表面タンパク質は、酵素、受容体、接着分子など、多様な重要な生理学的役割を果たす細胞膜の外側小葉に、糖脂質のグリコシルホスファチジルイノシトール(GPI)によって結合しています .
翻訳後修飾
タンパク質のGPIアンカーは、すべての真核生物における必須の翻訳後修飾であり、小胞体(ER)で起こり、GPIアンカー型タンパク質(GPI-AP)を細胞表面に輸送する役割を果たします .
組換えタンパク質の生産
組換え哺乳類タンパク質の生産は、バイオ医薬品目的と臨床研究での使用が増加しているため、大きな関心を集めています . This compoundは、組換えタンパク質の生産のために、チャイニーズハムスター卵巣(CHO)細胞やヒト胚腎293(HEK293)細胞などの哺乳類培養細胞で使用されてきました .
作用機序
Target of Action
GPi 688, also known as 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide, is a potent and orally active inhibitor of glycogen phosphorylase (GPa) . The primary targets of this compound are human liver GPa, rat liver GPa, and human skeletal muscle GPa .
Mode of Action
This compound interacts with its targets by inhibiting the activity of glycogen phosphorylase, an enzyme that plays a crucial role in glycogenolysis . It has IC50 values of 19 nM, 61 nM, and 12 nM for human liver GPa, rat liver GPa, and human skeletal muscle GPa, respectively . This inhibition can reduce glucagon-mediated glucose output in rat primary hepatocytes .
Biochemical Pathways
The inhibition of glycogen phosphorylase by this compound affects the glycogenolysis pathway By inhibiting glycogen phosphorylase, this compound reduces the amount of glucose produced, which can be beneficial in conditions such as hyperglycemia .
Result of Action
The primary result of this compound’s action is the reduction of glucose output in hepatocytes . This can help regulate blood glucose levels, making this compound potentially useful for researching conditions like glucagon-mediated hyperglycemia .
特性
IUPAC Name |
2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)/t12-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICNBXVDHCBKCE-PUODRLBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C2=CC=CC=C21)C[C@H](CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


